molecular formula C14H17NO2S B14307177 2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile CAS No. 112033-31-5

2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile

Cat. No.: B14307177
CAS No.: 112033-31-5
M. Wt: 263.36 g/mol
InChI Key: KLTIGYJXFWNGID-UHFFFAOYSA-N
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Description

2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile: is a complex organic compound with a unique structure. It contains a hexanenitrile backbone, which is substituted by a benzene ring bearing a sulfonyl group (SO₂CH₃) at the para position. The compound’s systematic name reflects this substitution pattern.

Preparation Methods

Synthetic Routes

The synthesis of this compound involves electrophilic aromatic substitution on a benzene ring. Here’s a general outline of the synthetic route:

  • Formation of 4-Methylbenzylsulfonyl Chloride

    • Start with toluene (methylbenzene).
    • React toluene with chlorosulfonic acid (SO₂Cl) to form 4-methylbenzylsulfonyl chloride (also known as benzenesulfonyl chloride, 4-methyl-).
    • The reaction proceeds via electrophilic aromatic substitution.
    • The resulting compound has the formula C₇H₇ClO₂S .
  • Methylation and Cyanation

    • React 4-methylbenzylsulfonyl chloride with sodium cyanide (NaCN) to introduce the cyano group (CN) at the benzylic position.
    • The product is 2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile.

Industrial Production

Industrial production methods may involve variations of the above synthetic route, optimized for efficiency and scalability.

Chemical Reactions Analysis

Reactivity

    Electrophilic Aromatic Substitution (EAS): The benzene ring in this compound undergoes EAS reactions due to its aromaticity.

    Common Reagents: Chlorosulfonic acid (for sulfonyl chloride formation), sodium cyanide (for cyano group introduction), and other electrophiles.

    Major Products: The major product is 2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a versatile building block for organic synthesis.

    Biology: Potentially as a pharmacophore or probe in drug discovery.

    Medicine: Investigated for its biological activity (e.g., antimicrobial, anti-inflammatory, or anticancer properties).

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism of action depends on the specific context (e.g., biological or chemical). the sulfonyl group may play a role in modulating reactivity or binding interactions.

Comparison with Similar Compounds

While I don’t have specific information on closely related compounds, researchers often compare this compound with structurally similar molecules to understand its unique features.

Properties

CAS No.

112033-31-5

Molecular Formula

C14H17NO2S

Molecular Weight

263.36 g/mol

IUPAC Name

2-[(4-methylphenyl)sulfonylmethylidene]hexanenitrile

InChI

InChI=1S/C14H17NO2S/c1-3-4-5-13(10-15)11-18(16,17)14-8-6-12(2)7-9-14/h6-9,11H,3-5H2,1-2H3

InChI Key

KLTIGYJXFWNGID-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CS(=O)(=O)C1=CC=C(C=C1)C)C#N

Origin of Product

United States

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